molecular formula C12H14O2 B2946352 2-[(Benzyloxy)methyl]cyclobutan-1-one CAS No. 294868-56-7

2-[(Benzyloxy)methyl]cyclobutan-1-one

Cat. No. B2946352
CAS RN: 294868-56-7
M. Wt: 190.242
InChI Key: ZHZONFNMAUYUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzyloxy)methyl]cyclobutan-1-one is an organic compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereodivergent Syntheses : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a derivative of 2-[(Benzyloxy)methyl]cyclobutan-1-one, was achieved starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This process led to the production of enantiomeric β-amino acids and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported synthesis of β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

  • Crystal Structure Analysis : The crystal structure of a compound derived from this compound, 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, was reported, demonstrating its potential for structural analysis in chemistry (Sarı et al., 2002).

Biological Activities and Applications

  • Cytotoxic Activities : Compounds derived from this compound, specifically norlignans and lignanamide from Peperomia tetraphylla, showed significant cytotoxic activities against various cancer cell lines, demonstrating their potential in medicinal chemistry (Li et al., 2012).

  • Photocatalysis in Organic Synthesis : Flavin derivatives, when irradiated with visible light, enabled efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition, demonstrating a new application of this compound derivatives in visible light photocatalysis (Mojr et al., 2015).

  • Antimicrobial Activity : Derivatives of benzofuran, synthesized using this compound, exhibited significant antimicrobial activity, particularly against Candida albicans, highlighting their potential in developing new antimicrobial agents (Koca et al., 2005).

  • Photocycloaddition in Organic Chemistry : Ethyl 2,3-dioxopyrrolidine-4-carboxylates, related to this compound, underwent [2+2] photoaddition with alkenes, yielding novel cycloadducts. These results are significant for understanding cycloaddition mechanisms in organic chemistry (Reid & Silva, 1983).

Miscellaneous Applications

  • Coordination Polymers : Zinc(II) coordination polymers involving derivatives of this compound demonstrated interesting structural and luminescent properties, indicating potential applications in materials science (Dai et al., 2012).

Safety and Hazards

The safety information and hazards associated with 2-[(Benzyloxy)methyl]cyclobutan-1-one are not available in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(phenylmethoxymethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZONFNMAUYUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.